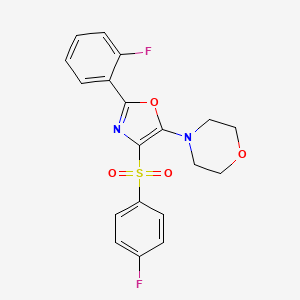
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine, also known as FPhOx, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in medicinal chemistry. FPhOx is a heterocyclic compound that contains both morpholine and oxazole rings, and it has been shown to exhibit a range of interesting biological properties. In
作用機序
The mechanism of action of 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and protein kinase B (AKT), which are involved in cell signaling pathways. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways, which can lead to a reduction in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
実験室実験の利点と制限
One advantage of using 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine in lab experiments is its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Another advantage of using this compound in lab experiments is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for research on 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine. One direction is to further explore its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of interesting biological properties, and further studies are needed to determine its potential as a therapeutic agent. Another direction is to further explore its mechanism of action. Although the mechanism of action of this compound is not fully understood, it is thought to involve the inhibition of various enzymes and signaling pathways. Further studies are needed to determine the specific targets of this compound. Finally, future studies are needed to determine the safety profile of this compound. Although this compound has shown promise as a therapeutic agent, its potential toxicity must be carefully evaluated.
合成法
The synthesis of 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2-fluoroaniline with 4-fluorobenzenesulfonyl chloride to form 2-(4-fluorobenzenesulfonyl)-2-fluoroaniline. This compound is then reacted with ethyl oxalyl chloride to form ethyl 2-(4-fluorobenzenesulfonyl)-2-fluoroacetate. The final step involves the reaction of ethyl 2-(4-fluorobenzenesulfonyl)-2-fluoroacetate with morpholine and potassium carbonate to form this compound.
科学的研究の応用
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been extensively studied in the scientific community due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
特性
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S/c20-13-5-7-14(8-6-13)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)15-3-1-2-4-16(15)21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQXQVCLLUSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850853.png)
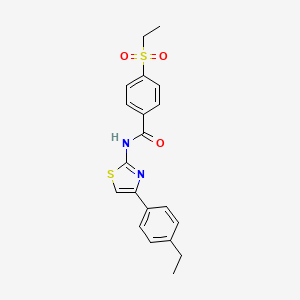
![N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2850856.png)
![Tert-butyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2850857.png)
![Oxiran-2-yl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2850859.png)
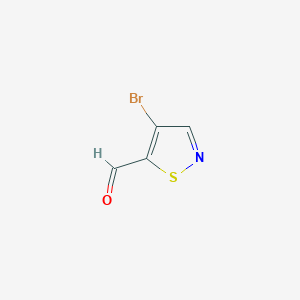
![N-(4-Methylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2850865.png)
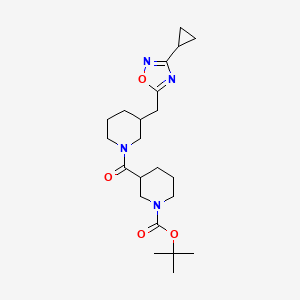
![2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2850867.png)
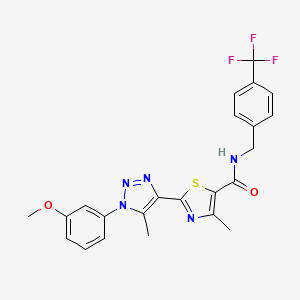
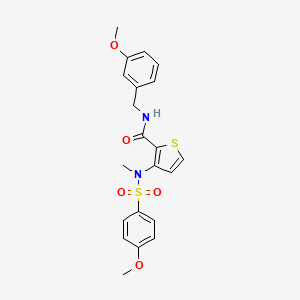

![4-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-oxoethyl]-N,N-diethyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2850872.png)
